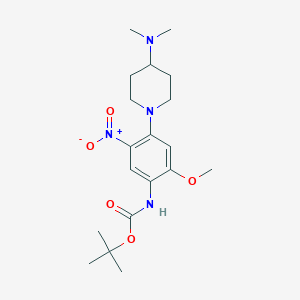
tert-Butyl (4-(4-(dimethylamino)piperidin-1-yl)-2-methoxy-5-nitrophenyl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Molecular Structure Analysis
The molecular structure of this compound would be quite complex, given the presence of multiple functional groups and a cyclic structure. The InChI code provided gives some insight into the structure:1S/C19H32N4O3/c1-19 (2,3)26-18 (24)21-15-11-14 (20)16 (12-17 (15)25-6)23-9-7-13 (8-10-23)22 (4)5/h11-13H,7-10,20H2,1-6H3, (H,21,24) . This indicates the presence of a tert-butyl group, a piperidine ring, a dimethylamino group, a methoxy group, and a nitrophenyl group. Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. The compound is a solid at room temperature . It has a molecular weight of 364.49 .Wissenschaftliche Forschungsanwendungen
Synthesis and Intermediate Applications
- Synthesis and Biologically Active Compounds: This compound serves as an important intermediate in synthesizing biologically active compounds such as Omisertinib (AZD9291). A study by Zhao et al. (2017) detailed a rapid synthetic method for this compound, with a total yield of 81% from commercially available 4-fluoro-2methoxy-5nitroaniline Zhao, Guo, Lan, & Xu, 2017.
- Role in Synthesis of Other Compounds: Vaid et al. (2013) developed an efficient eight-step synthesis of a related compound, starting from oxoacetic acid monohydrate, involving tert-butyl [2-(dimethylamino)ethyl]{2-[methoxy(methyl)amino]-2-oxoethyl}carbamate as an intermediate Vaid, Boini, Spitler, Pu, May, Yu, Sizhong, Fu, & Zhang, 2013.
Catalysis and Chemical Transformations
- Catalytic Applications: Mennenga et al. (2015) synthesized and evaluated the catalytic activity of polymethacrylates containing derivatives of this compound. These materials acted as effective catalysts in acylation chemistry, demonstrating self-activation by neighboring group effects Mennenga, Dorn, Menzel, & Ritter, 2015.
Pharmaceutical and Biological Evaluation
- Role in Pharmaceutical Synthesis: Wang et al. (2015) identified the compound as a key intermediate in synthesizing Vandetanib, a medication used for certain types of cancer Wang, Wang, Tang, & Xu, 2015.
- Biological Evaluation: Sanjeevarayappa et al. (2015) synthesized a variant of this compound and evaluated its in vitro antibacterial and anthelmintic activity, showcasing its moderate anthelmintic activity Sanjeevarayappa, Iyengar, Kumar, & Suchetan, 2015.
Safety and Hazards
The compound is associated with several hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and washing hands and face thoroughly after handling (P264) .
Zukünftige Richtungen
The future directions for research on this compound could potentially involve further exploration of its use in PROTAC development, given the utility of similar compounds in this area . Further studies could also investigate its synthesis, properties, and potential applications in other areas of chemistry or biology.
Eigenschaften
IUPAC Name |
tert-butyl N-[4-[4-(dimethylamino)piperidin-1-yl]-2-methoxy-5-nitrophenyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H30N4O5/c1-19(2,3)28-18(24)20-14-11-16(23(25)26)15(12-17(14)27-6)22-9-7-13(8-10-22)21(4)5/h11-13H,7-10H2,1-6H3,(H,20,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHYBUNYNSGODFU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC(=C(C=C1OC)N2CCC(CC2)N(C)C)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H30N4O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![methyl 4-({[4-(4-methoxyphenyl)-8-methyl-2-oxo-2H-chromen-7-yl]oxy}methyl)benzoate](/img/structure/B2496693.png)

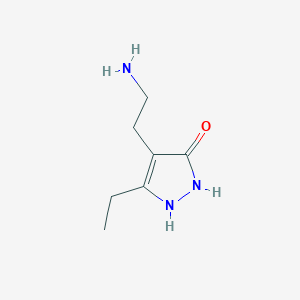

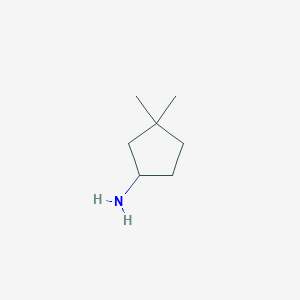
![(5-bromofuran-2-yl)(2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)methanone](/img/structure/B2496702.png)
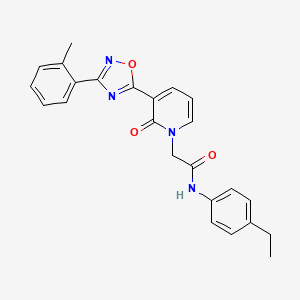
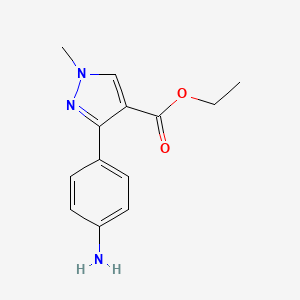
![3-(1H-benzo[d]imidazol-2-yl)-N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)propanamide](/img/structure/B2496708.png)
![2-(7-(3,4-dimethylphenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl)phenol](/img/structure/B2496712.png)
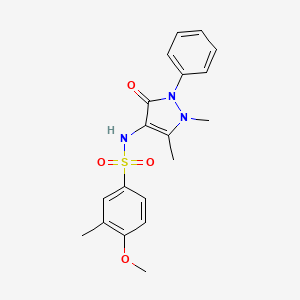

![2-Amino-2-[3-(3-fluoro-4-methylphenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2496715.png)
